[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
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Overview
Description
[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic compound that features a unique combination of thiazole and triazolopyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the triazolopyrazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with various biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone can be compared with other thiazole and triazolopyrazine derivatives.
- Compounds such as [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(methyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone and [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][3-(ethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone share structural similarities.
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C13H13ClF3N5OS |
---|---|
Molecular Weight |
379.79 g/mol |
IUPAC Name |
(2-chloro-5-propan-2-yl-1,3-thiazol-4-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C13H13ClF3N5OS/c1-6(2)9-8(18-12(14)24-9)10(23)21-3-4-22-7(5-21)19-20-11(22)13(15,16)17/h6H,3-5H2,1-2H3 |
InChI Key |
UVLRXFGUERKHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |
Origin of Product |
United States |
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